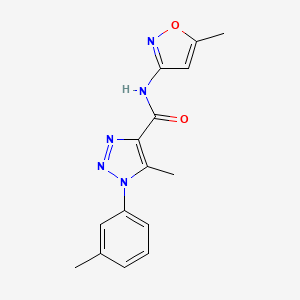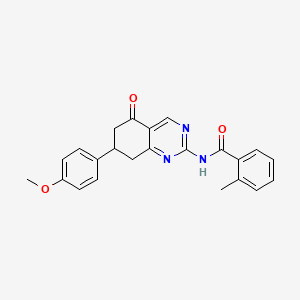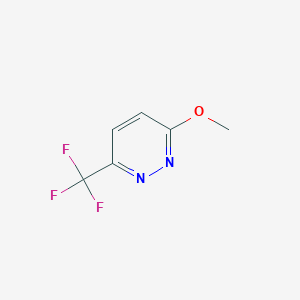
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Oxazole Moiety: The oxazole ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final compound is obtained by coupling the triazole and oxazole intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the triazole or oxazole rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be incorporated into polymers and other materials for enhanced properties.
Biology and Medicine
Antimicrobial Agents: Many triazole derivatives exhibit potent antimicrobial activity.
Anticancer Agents: Some compounds in this class have shown promise as anticancer agents due to their ability to inhibit specific enzymes or pathways.
Industry
Agriculture: Triazole derivatives are used as fungicides and herbicides.
Pharmaceuticals: These compounds are key intermediates in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzyme activity, while the oxazole moiety may interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Oxazole Derivatives: Compounds with oxazole rings and varying functional groups.
Uniqueness
The unique combination of the triazole and oxazole rings in 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(3-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-9-5-4-6-12(7-9)20-11(3)14(17-19-20)15(21)16-13-8-10(2)22-18-13/h4-8H,1-3H3,(H,16,18,21) |
InChI Key |
NNVFUKLVMHRYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=NOC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B12124233.png)



![3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12124245.png)
![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)
![methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B12124254.png)
![3-[2-(3-Methylphenoxy)acetamido]benzoic acid](/img/structure/B12124261.png)

![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12124278.png)
![N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B12124281.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-iodophenyl)butanamide](/img/structure/B12124292.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane](/img/structure/B12124306.png)
